molecular formula C14H14Cl2N2 B14768577 (1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine

(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine

Cat. No.: B14768577
M. Wt: 281.2 g/mol
InChI Key: HHPPUZSHKRJDIW-KBPBESRZSA-N
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Description

(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine is a chiral diamine compound characterized by the presence of two 4-chlorophenyl groups attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-chlorobenzaldehyde and a suitable chiral amine.

    Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired diamine compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions may introduce various functional groups at the chlorophenyl positions.

Scientific Research Applications

Chemistry

In chemistry, (1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine is used as a chiral ligand in asymmetric synthesis. Its unique stereochemistry allows for the selective formation of chiral products, making it valuable in the synthesis of pharmaceuticals and fine chemicals.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in biochemical assays.

Medicine

In medicine, this compound is investigated for its potential as a therapeutic agent. Its chiral nature may contribute to its activity in targeting specific biological pathways.

Industry

Industrially, the compound is used in the production of chiral catalysts and as an intermediate in the synthesis of various organic compounds. Its stability and reactivity make it suitable for large-scale applications.

Mechanism of Action

The mechanism of action of (1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral centers allow it to bind selectively to these targets, influencing their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1,2-Diaminocyclohexane: Another chiral diamine with similar applications in asymmetric synthesis.

    (1S,2S)-1,2-Diphenylethylenediamine: A related compound with phenyl groups instead of chlorophenyl groups.

Uniqueness

(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine is unique due to the presence of the 4-chlorophenyl groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C14H14Cl2N2

Molecular Weight

281.2 g/mol

IUPAC Name

(1S,2S)-1,2-bis(4-chlorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C14H14Cl2N2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14H,17-18H2/t13-,14-/m0/s1

InChI Key

HHPPUZSHKRJDIW-KBPBESRZSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H]([C@H](C2=CC=C(C=C2)Cl)N)N)Cl

Canonical SMILES

C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Cl)N)N)Cl

Origin of Product

United States

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